molecular formula C7H10N2 B1203642 1-Methyl-1-phenylhydrazine CAS No. 618-40-6

1-Methyl-1-phenylhydrazine

Cat. No.: B1203642
CAS No.: 618-40-6
M. Wt: 122.17 g/mol
InChI Key: MWOODERJGVWYJE-UHFFFAOYSA-N
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Description

1-Methyl-1-phenylhydrazine is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of hydrazine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-phenylhydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis . The compound’s interaction with biomolecules such as enzymes and proteins can lead to the formation of stable complexes, influencing various biochemical pathways. For instance, this compound can act as a nucleophile, reacting with carbonyl groups in biomolecules to form hydrazones .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form stable complexes with biomolecules can lead to changes in cellular activities, including enzyme inhibition or activation . Additionally, this compound may induce oxidative stress in cells, leading to cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by forming stable hydrazone complexes with their active sites . This interaction can result in changes in gene expression and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules can affect the overall metabolic balance within cells . Additionally, this compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

1-Methyl-1-phenylhydrazine can be synthesized through several methods:

Chemical Reactions Analysis

1-Methyl-1-phenylhydrazine undergoes various chemical reactions, including:

Properties

IUPAC Name

1-methyl-1-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOODERJGVWYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060678
Record name Hydrazine, 1-methyl-1-phenyl-
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-40-6
Record name 1-Methyl-1-phenylhydrazine
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Record name 1-Methylphenylhydrazine
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Record name 1-Methyl-1-phenylhydrazine
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Record name Hydrazine, 1-methyl-1-phenyl-
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Record name Hydrazine, 1-methyl-1-phenyl-
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Record name 1-methyl-1-phenylhydrazine
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Record name 1-METHYLPHENYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Methyl-1-phenylhydrazine in organic chemistry?

A1: this compound is widely employed as a derivatizing agent in analytical chemistry. It reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. These hydrazones often exhibit improved volatility and detectability in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] For instance, it aids in identifying pyrrolidinophenone-type designer drugs when combined with soft ionization techniques in GC-TOFMS. []

Q2: Can you elaborate on the reaction mechanism of this compound with carbonyl compounds?

A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen lone pair of this compound attacks the electrophilic carbon of the carbonyl group, forming a tetrahedral intermediate. Subsequent dehydration, often facilitated by acidic conditions, leads to the formation of the hydrazone.

Q3: Beyond analytical applications, how else is this compound utilized in chemical synthesis?

A3: It serves as a valuable reagent in synthesizing various heterocyclic compounds. For example, it reacts with α-benzoyl-benzylcyanide to yield 5-amino-1-alkyl-3,4-diphenyl-pyrazoles. [] This reaction involves a unique elimination and cyclization sequence.

Q4: Are there any notable reactions of this compound with inorganic compounds?

A4: Yes, research indicates that this compound reacts with tetrasulfur tetranitride (N4S4). [] This reaction results in the cleavage of the nitrogen-nitrogen bond in this compound, showcasing its reactivity with inorganic sulfur-nitrogen compounds.

Q5: Has this compound been utilized in the synthesis of complex organic structures?

A5: Indeed, it plays a key role in synthesizing the pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons. [] This synthesis involves a twofold Fischer indole cyclization using cis-bicyclo[3.3.0]octane-3,7-dione and highlights the utility of this compound in constructing fused ring systems.

Q6: What are the structural characteristics of this compound?

A6:

  • Spectroscopic Data: Characterization data can be found in various research articles. For instance, ideal-gas enthalpy of formation is reported for this compound. []

Q7: Are there any environmental concerns regarding this compound?

A7: While specific data might be limited, the presence of hydrazine derivatives in surface water is a concern. A study developed a sensitive UHPLC-MS/MS method to determine alkylhydrazines, including this compound, in surface water. [] This highlights the importance of monitoring its presence and potential impact on aquatic environments.

Q8: What is the significance of studying the reaction of this compound with oxidovanadium complexes?

A8: Investigating the reaction with oxidovanadium(V)-salan complexes provides insights into the pathway of hydrazine formation by vanadium nitrogenase. [] This research sheds light on the potential role of vanadium complexes in biological nitrogen fixation processes.

Q9: Beyond its use as a reagent, has this compound been explored in the context of metal complexes?

A9: Yes, research has led to the synthesis of a vanadium(V) chloride complex containing this compound ligands. [] This complex exhibits simultaneous coordination of side-on hydrazine and end-on hydrazide (2-), demonstrating the versatility of this compound in coordinating to metal centers.

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